molecular formula C16H15Cl2NO2 B5701895 3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide

3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide

Cat. No.: B5701895
M. Wt: 324.2 g/mol
InChI Key: DGCGVUMZFZLSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide (DDMB) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DDMB belongs to the class of benzamides and is known to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide is not fully understood. However, it is believed to act on the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids such as anandamide. Inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn, leads to the activation of cannabinoid receptors. Activation of cannabinoid receptors has been shown to have a wide range of physiological effects including analgesia, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess antitumor properties by inhibiting the growth of cancer cells. This compound has also been shown to possess anti-inflammatory and analgesic properties. It has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide is its potential as a therapeutic agent for various diseases. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the major limitations of this compound is its limited solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide. One area of research is investigating its potential as a therapeutic agent for various diseases. This compound has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is investigating the mechanism of action of this compound. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its mechanism of action. Finally, research is needed to investigate the potential side effects of this compound and its safety profile.

Synthesis Methods

3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide can be synthesized via a multistep process starting from 3,5-dichloro-4-methoxybenzoic acid and 2,4-dimethylphenylamine. The first step involves the conversion of 3,5-dichloro-4-methoxybenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,4-dimethylphenylamine in the presence of a base such as triethylamine to yield this compound.

Scientific Research Applications

3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3,5-dichloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-9-4-5-14(10(2)6-9)19-16(20)11-7-12(17)15(21-3)13(18)8-11/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCGVUMZFZLSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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